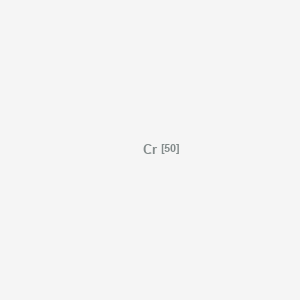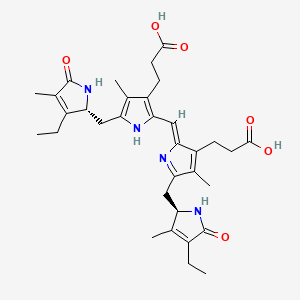
(+)-Urobilin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urobilin (hydrochloride) is a linear tetrapyrrole compound primarily responsible for the yellow color of urine. It is a degradation product of heme, which is first degraded through biliverdin to bilirubin. Bilirubin is then excreted as bile, which is further degraded by microbes in the large intestine to urobilinogen. When urobilinogen is exposed to air, it is oxidized to urobilin .
準備方法
Synthetic Routes and Reaction Conditions
Urobilin (hydrochloride) can be synthesized through the degradation of heme. The process involves several steps:
Degradation of Heme: Heme is first degraded to biliverdin.
Conversion to Bilirubin: Biliverdin is then converted to bilirubin.
Excretion and Degradation: Bilirubin is excreted as bile and further degraded by intestinal microbes to urobilinogen.
Oxidation: Urobilinogen is oxidized to urobilin when exposed to air.
Industrial Production Methods
Industrial production of urobilin (hydrochloride) involves the extraction and purification of the compound from biological sources, such as urine or feces, where it naturally occurs as a degradation product of heme .
化学反応の分析
Types of Reactions
Urobilin (hydrochloride) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxygen in the air is a common oxidizing agent for the conversion of urobilinogen to urobilin.
Enzymes: Bilirubin reductase is an enzyme that facilitates the reduction of bilirubin to urobilinogen.
Major Products
科学的研究の応用
Urobilin (hydrochloride) has several scientific research applications, including:
作用機序
Urobilin (hydrochloride) exerts its effects through the degradation of heme. The molecular targets and pathways involved include:
Heme Degradation Pathway: Heme is degraded to biliverdin, which is then converted to bilirubin.
Enzymatic Activity: Bilirubin reductase plays a crucial role in the reduction of bilirubin to urobilinogen.
類似化合物との比較
Similar Compounds
Stercobilin: A similarly structured molecule responsible for the color of feces.
Bilirubin: A bile pigment formed in the liver and spleen as a breakdown product from hemoglobin-derived porphyrins.
Uniqueness
Urobilin (hydrochloride) is unique in its role as a marker in urinalysis and its specific degradation pathway from heme to urobilinogen and finally to urobilin . Its distinct yellow color makes it easily identifiable in urine tests .
特性
CAS番号 |
6921-61-5 |
|---|---|
分子式 |
C33H42N4O6 |
分子量 |
590.7 g/mol |
IUPAC名 |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27-/m1/s1 |
InChIキー |
KDCCOOGTVSRCHX-PXQXBSAQSA-N |
異性体SMILES |
CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
正規SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C |
同義語 |
Urobilin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



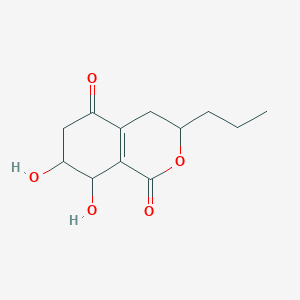

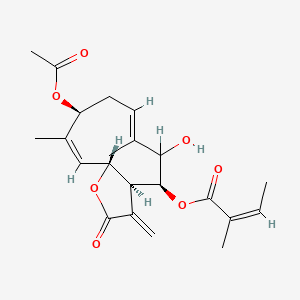

![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)


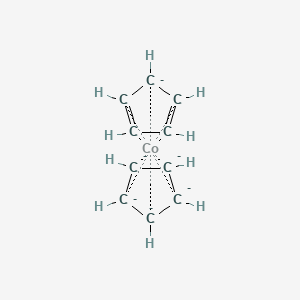
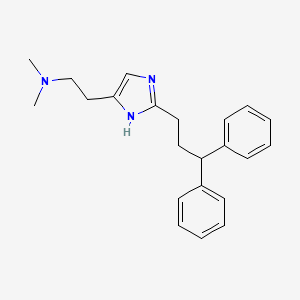
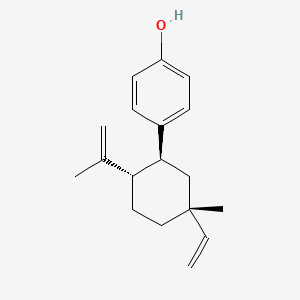
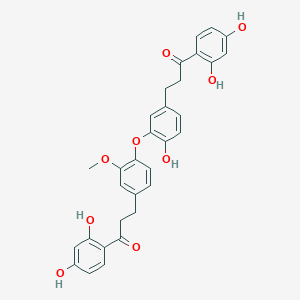
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)
